molecular formula C5H5ClO2 B15425347 3-Chloro-2-hydroxycyclopent-2-en-1-one CAS No. 105872-18-2

3-Chloro-2-hydroxycyclopent-2-en-1-one

Cat. No.: B15425347
CAS No.: 105872-18-2
M. Wt: 132.54 g/mol
InChI Key: PZHBXQSXKZBHOX-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxycyclopent-2-en-1-one (CAS 105872-18-2) is a chlorinated cyclopentenone derivative of interest in organic synthesis and chemical research. This compound, with the molecular formula C5H5ClO2 and a molecular weight of 132.545 g/mol, serves as a versatile synthetic intermediate . Its structure features both a carbonyl and a hydroxyl group on an unsaturated ring, making it a valuable scaffold for constructing more complex molecules. Researchers utilize this chlorinated building block in the development of novel chemical entities, including the synthesis of protected derivatives like 4-[tert-butyl(dimethyl)silyl]oxy-3-chlorocyclopent-2-en-1-one for specialized synthetic routes . As a specialty research chemical, it is part of a class of substituted cyclopentenones studied for their potential applications in pharmaceuticals and fragrance chemistry . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

105872-18-2

Molecular Formula

C5H5ClO2

Molecular Weight

132.54 g/mol

IUPAC Name

3-chloro-2-hydroxycyclopent-2-en-1-one

InChI

InChI=1S/C5H5ClO2/c6-3-1-2-4(7)5(3)8/h8H,1-2H2

InChI Key

PZHBXQSXKZBHOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

3-Ethyl-2-hydroxycyclopent-2-en-1-one
  • Structure : Substitutes chlorine with an ethyl group at position 3 (CAS: 21835-01-8).
  • Properties: The ethyl group is electron-donating, reducing the electrophilicity of the enone system compared to the chloro analog. This compound is used industrially as a flavoring agent due to its stability and low toxicity .
2-[(4-Chlorophenyl)(2-hydroxy-5-oxo-pent-1-en-1-yl)methyl]-3-hydroxycyclopent-2-en-1-one
  • Structure : A more complex derivative with a chlorophenyl substituent and an extended conjugated system.
  • Reactivity: The chlorophenyl group introduces steric hindrance and π-π stacking capabilities, which may influence crystallization or binding in supramolecular applications.
3-Chloro-2-methylpropene
  • Structure : A linear chloroalkene (CAS: 563-47-3) with a terminal double bond.
  • The electron-withdrawing chlorine increases the double bond’s electrophilicity, a property shared with 3-chloro-cyclopentenone derivatives .

Physicochemical Properties (Hypothetical Comparison)

Property 3-Chloro-2-hydroxycyclopent-2-en-1-one (Hypothetical) 3-Ethyl-2-hydroxycyclopent-2-en-1-one 2-[(4-Chlorophenyl)...methyl]-3-hydroxycyclopent-2-en-1-one
Molecular Weight (g/mol) ~160 (estimated) 140.18 ~350 (estimated)
Substituent Effects Electron-withdrawing (Cl) Electron-donating (C₂H₅) Steric bulk (C₆H₄Cl) + extended conjugation
Hydrogen Bonding Strong (OH, ketone) Moderate (OH, ketone) Extensive (multiple OH, ketone)
Applications Synthetic intermediate, catalysis Flavoring agent Pharmaceutical or supramolecular research

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-hydroxycyclopent-2-en-1-one, and how can reaction progress be monitored?

  • Methodology : Synthesis typically involves chlorination of cyclopentenone precursors under controlled conditions (e.g., using chlorinating agents like SOCl₂ or PCl₃). Reaction progress can be monitored via thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) to assess purity . Key parameters include temperature control (20–40°C) and stoichiometric ratios to minimize side products like over-chlorinated derivatives.

Q. Which spectroscopic methods are most effective for characterizing the molecular structure of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR provide detailed insights into hydrogen and carbon environments. The hydroxyl proton typically appears as a broad singlet (~δ 5.5–6.5 ppm), while the chloro-substituted carbon resonates near δ 70–80 ppm in DEPT-135 spectra .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight ([M+H]⁺ expected at m/z 162.02) and fragmentation patterns to validate structural integrity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) improves resolution. SHELXL refines positional and thermal displacement parameters, while SHELXD solves phase problems via dual-space recycling. Key steps:

  • Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Apply direct methods (SHELXS) for initial phase estimation.
  • Refinement : Incorporate hydrogen bonding and disorder modeling using SHELXL’s restraints (e.g., DFIX, DANG commands). Validate via R-factor convergence (< 0.05) .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodology : Cross-validate NMR chemical shifts with DFT calculations (e.g., B3LYP/6-31G* level in Gaussian). Discrepancies in carbonyl (C=O) or hydroxyl (OH) shifts may arise from solvent effects (e.g., DMSO vs. gas phase) or intermolecular hydrogen bonding. Adjust computational models to include solvent corrections (e.g., PCM) or crystallographic packing effects .

Q. What computational methods predict the biological interactions of this compound with enzyme targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2). Parameterize force fields for chlorine’s van der Waals radius and partial charge.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between hydroxyl group and catalytic residues) and binding free energy (MM-PBSA) .

Q. How can hydrogen bonding patterns in the solid state influence the compound’s reactivity?

  • Methodology : Graph-set analysis (as per Etter’s rules) identifies recurring motifs (e.g., chains or rings). For this compound, intermolecular O–H···O=C bonds form infinite chains (C(6) motif), stabilizing the crystal lattice and potentially reducing solubility. IR spectroscopy (ν(OH) ~ 3200 cm⁻¹) and Hirshfeld surface analysis quantify hydrogen bond contributions .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Incubate in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λmax ~ 270 nm) and LC-MS to identify hydrolysis products (e.g., cyclopentenedione).
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Accelerated stability studies (40°C/75% RH) over 4 weeks predict shelf-life .

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